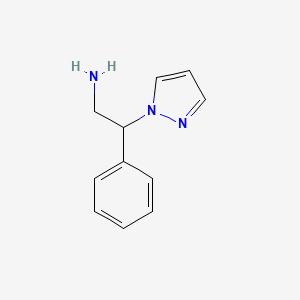
2-phenyl-2-(1H-pyrazol-1-yl)ethanamine
Vue d'ensemble
Description
2-phenyl-2-(1H-pyrazol-1-yl)ethanamine belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine has been reported in the literature . The compound has been synthesized with a yield of 96% . The product was obtained as a white solid .Molecular Structure Analysis
The molecular weight of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is 187.24 . The InChI code for the compound is 1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 .Chemical Reactions Analysis
The chemical reactions involving 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine have been studied . The compound has been used in the synthesis of NNN pincer palladium(II) complexes .Physical And Chemical Properties Analysis
2-phenyl-2-(1H-pyrazol-1-yl)ethanamine is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a melting point of 147–150 °C .Applications De Recherche Scientifique
Metal Complex Synthesis and Characterization
2-phenyl-2-(1H-pyrazol-1-yl)ethanamine and related compounds show significant potential in synthesizing and characterizing metal complexes. For instance, the pyrazole-based tripodal tetraamine ligands, including variations of this compound, have been utilized to prepare and characterize metal complexes. These ligands show unique coordination to metal ions through all nitrogen atoms, making them interesting for studying metal-ligand interactions. However, it's worth noting that certain ligand decomposition reactions can occur, especially with Cu(2+) complexes, leading to the formation of complexes containing the tridentate ligands derived from the original tripodal ligand (Cubanski et al., 2013).
Catalysis in Polymerization
Derivatives of 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine, such as Cu(II) complexes, have been synthesized and characterized as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes, including (S)-N-((1H-pyrazol-1-yl)methyl)-1-phenylethanamine, have shown high activities and can lead to the formation of heterotactic-enriched polylactide, indicating their potential utility in the field of polymer chemistry (Cho et al., 2019).
Antimicrobial and Antioxidant Properties
Compounds derived from 2-phenyl-2-(1H-pyrazol-1-yl)ethanamine have been found to exhibit antimicrobial and antioxidant activities. A novel synthesis method using ultrasound irradiation has been developed for substituted 2-pyrazoline derivatives, which displayed significant antibacterial activities against various strains and antioxidant activities as determined through methods like the DPPH free radical method. Moreover, these compounds were screened for DNA binding activities, showing significant potential due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
Medicinal Applications
The structure and medicinal applications of related pyrazoline derivatives have been extensively studied. For instance, derivatives like 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and characterized, with studies focusing on intermolecular interactions such as weak C⋯H···π interactions. These compounds, including variations with pyrazoline structures, hold promise in various medical applications due to their complex molecular interactions and structural characteristics (Delgado et al., 2020).
Propriétés
IUPAC Name |
2-phenyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOXFPTRSSNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1487381.png)
![{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride](/img/structure/B1487382.png)
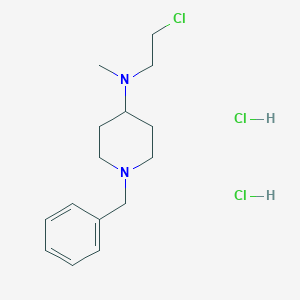
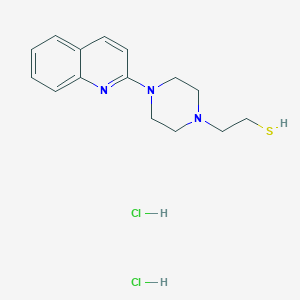
![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)
![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
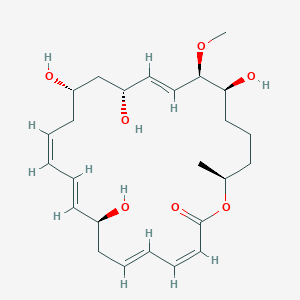
![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
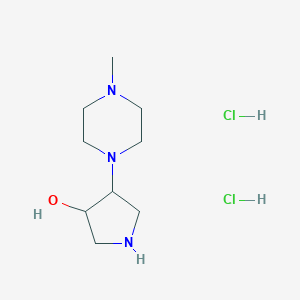
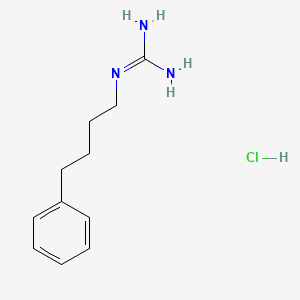
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)